2-(2-Fluoroethyl)morpholine
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Overview
Description
2-(2-Fluoroethyl)morpholine is an organic compound with the molecular formula C6H12FNO It is a morpholine derivative where a fluoroethyl group is attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with 2-fluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the use of ethyl acrylate and morpholine in the presence of iron(III) chloride as a catalyst. This reaction proceeds via a Michael addition followed by hydrazinolysis and Curtius rearrangement to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the fluoroethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, acetonitrile, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted morpholine derivatives.
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Scientific Research Applications
2-(2-Fluoroethyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The compound may also modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)morpholine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
2-(2-Bromoethyl)morpholine: Contains a bromoethyl group, leading to different reactivity and applications.
2-(2-Iodoethyl)morpholine: Features an iodoethyl group, which can influence its chemical behavior and biological activity.
Uniqueness
2-(2-Fluoroethyl)morpholine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This can result in different reactivity patterns and biological activities compared to its chloro, bromo, and iodo counterparts. The fluoroethyl group can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
2-(2-fluoroethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWWYNJFBRSWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427499-53-3 |
Source
|
Record name | 2-(2-fluoroethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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